

Check Availability & Pricing

# Unveiling BMS-986463: A First-in-Class Molecular Glue Degrader Targeting WEE1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and chemical structure of **BMS-986463**, a novel, first-in-class molecular glue degrader of WEE1 kinase developed by Bristol Myers Squibb. Currently in Phase 1 clinical trials for the treatment of advanced malignant solid tumors, **BMS-986463** represents a promising new modality in oncology.[1][2] This document details the mechanism of action, discovery process, chemical properties, and preclinical efficacy of this compound, presenting key data in a structured format for scientific evaluation.

### **Discovery and Development**

**BMS-986463** was identified through the screening of Bristol Myers Squibb's proprietary library of Cereblon E3 ligase modulating drugs (CELMoDs).[3][4] The discovery process involved a "predict-first" culture, prioritizing the prediction of compound properties and assay endpoints before synthesis to enhance efficiency.[1] Following initial hits, the optimization and structure-based drug design were guided by the analysis of ternary complex structures of WEE1-CRBN-DDB1, leading to the selection of **BMS-986463** as a highly potent and selective WEE1 degrader.[3][4]

# **Chemical Structure and Properties**

**BMS-986463** is a small molecule with the chemical formula C32H33FN4O5 and a molecular weight of 572.63 g/mol .[5]



Chemical Structure:

Click to download full resolution via product page

Caption: 2D Chemical Structure of BMS-986463.

Table 1: Chemical and Physical Properties of BMS-986463

| Property            | Value                                                                                                 |
|---------------------|-------------------------------------------------------------------------------------------------------|
| Molecular Formula   | C32H33FN4O5                                                                                           |
| Molecular Weight    | 572.63 g/mol                                                                                          |
| CAS Registry Number | 3025467-07-3                                                                                          |
| InChlKey            | JPTNRZBZSUZXCS-CUBQBAPOSA-N                                                                           |
| Canonical SMILES    | C1COCC1c2nc3c(cc2)cc(c(c3)F)Cn4ccc(c(c4)O<br>C5CCN(CC5)c6ccc7c(c6)CN(C(=O)C8CCC(=O)<br>NC8=O)C7=O)C=O |

# Mechanism of Action: A Molecular Glue Approach

**BMS-986463** functions as a molecular glue, a small molecule that induces and stabilizes the interaction between two proteins that would not normally associate.[1] Specifically, **BMS-986463** co-opts the E3 ubiquitin ligase Cereblon (CRBN) to target the WEE1 kinase for ubiquitination and subsequent proteasomal degradation.[3][4]

WEE1 is a critical cell cycle regulator that inhibits the progression of the cell cycle at the S and G2/M phases, providing time for DNA damage repair.[3][4] Many cancer cells, particularly those with high replicative stress, are highly dependent on WEE1 for survival.[3][4] By inducing the degradation of WEE1, **BMS-986463** forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[5]





Click to download full resolution via product page

Caption: Mechanism of WEE1 degradation induced by BMS-986463.

# **Preclinical Efficacy**

**BMS-986463** has demonstrated potent and selective degradation of WEE1 kinase in preclinical studies, leading to robust anti-tumor activity.

Table 2: In Vitro Activity of BMS-986463

| Cell Line  | Cancer Type                      | Assay | Value   |
|------------|----------------------------------|-------|---------|
| MDA-MB-231 | Triple-Negative Breast<br>Cancer | EC50  | 0.07 μΜ |
| MKN45      | Gastric Cancer                   | EC50  | 0.02 μΜ |
| OVCAR8     | Ovarian Cancer                   | DC50  | 173 pM  |
| OVCAR8     | Ovarian Cancer                   | GI50  | 8 nM    |

EC50: Half-maximal effective concentration for WEE1 degradation. DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition.

Table 3: In Vivo Efficacy of BMS-986463



| Xenograft Model             | Cancer Type                            | Dose                   | Tumor Regression            |
|-----------------------------|----------------------------------------|------------------------|-----------------------------|
| MKN45                       | Gastric Cancer                         | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity |
| NCI-H1650                   | Non-Small Cell Lung<br>Cancer          | 30 or 100 mg/kg b.i.d. | Robust antitumoral activity |
| Patient-Derived Xenograft 1 | High-Grade Serous<br>Ovarian Carcinoma | Not specified          | 72%                         |
| Patient-Derived Xenograft 2 | High-Grade Serous<br>Ovarian Carcinoma | Not specified          | 95%                         |
| Rat Model                   | Non-Small Cell Lung<br>Cancer          | 3 mg/kg b.i.d.         | 76%                         |
| Rat Model                   | Non-Small Cell Lung<br>Cancer          | 10 mg/kg b.i.d.        | 93%                         |

## **Experimental Protocols**

The following are representative protocols for key experiments used in the discovery and characterization of molecular glue degraders like **BMS-986463**. These are based on established methodologies in the field.

1. In Vitro WEE1 Degradation Assay (Western Blot)

This assay is used to quantify the degradation of WEE1 protein in cancer cells following treatment with **BMS-986463**.

- Cell Culture: Plate cancer cell lines (e.g., MKN45, OVCAR8) in 6-well plates and allow them to adhere overnight.
- Treatment: Treat cells with a dose-response range of **BMS-986463** or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies against WEE1 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantification: Densitometry analysis is performed to quantify the WEE1 protein levels relative to the loading control.
- 2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of BMS-986463 on cancer cell proliferation and viability.

- Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
- Compound Treatment: After 24 hours, treat the cells with a serial dilution of BMS-986463.
- Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- Lysis and Luminescence Reading: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
- Data Analysis: The luminescent signal is read using a plate reader. The GI50 value is calculated by fitting the data to a dose-response curve.
- 3. In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of BMS-986463 in a living organism.

Animal Models: Utilize immunodeficient mice (e.g., nude or NSG mice).

#### Foundational & Exploratory





- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MKN45) into the flank of each mouse. For patient-derived xenografts (PDX), surgically implant a small fragment of a patient's tumor.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
- Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups. Administer **BMS-986463** or vehicle via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of WEE1 protein levels by Western blot or immunohistochemistry to confirm target engagement.





Click to download full resolution via product page

Caption: A representative workflow for the discovery and preclinical evaluation of a molecular glue degrader like **BMS-986463**.

# **WEE1 Signaling Pathway in Cancer**



The WEE1 kinase is a key negative regulator of the G2/M cell cycle checkpoint. In response to DNA damage, WEE1 phosphorylates and inactivates CDK1, preventing entry into mitosis and allowing time for DNA repair. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the WEE1-mediated G2 checkpoint for survival.



Click to download full resolution via product page



Caption: The role of WEE1 in the G2/M cell cycle checkpoint and the point of intervention for BMS-986463.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities [jove.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unveiling BMS-986463: A First-in-Class Molecular Glue Degrader Targeting WEE1 Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605328#discovery-and-chemical-structure-of-bms-986463]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com